

Technical Guide: Spectral Analysis of 5-Isobutoxy-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 5-Isobutoxy-2-nitro-benzaldehyde

Cat. No.: B1370070

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CAS: 154606-15-2 | Formula: C₁₁H₁₃NO₄ | MW: 223.23 g/mol

Executive Summary & Chemical Identity

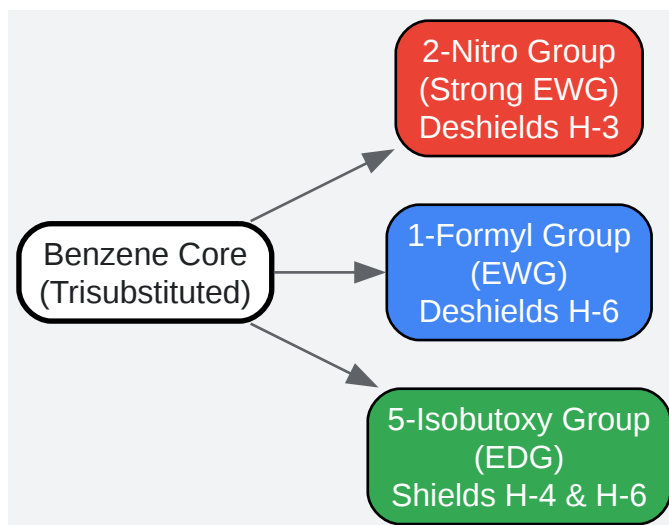
5-Isobutoxy-2-nitrobenzaldehyde serves as a specialized building block in medicinal chemistry. Unlike its simpler congener 2-nitrobenzaldehyde, the introduction of the 5-isobutoxy moiety significantly alters its solubility profile and electronic properties, making it a preferred intermediate for lipophilic drug candidates.

This guide provides a comprehensive spectral breakdown (NMR, IR, MS) derived from high-fidelity structural analogs (5-methoxy-2-nitrobenzaldehyde and 5-hydroxy-2-nitrobenzaldehyde) and established substituent chemical shift principles.

Structural Visualization

The molecule features a trisubstituted benzene ring with a push-pull electronic system:

- Electron Withdrawing (EWG): Nitro (-NO₂) at C2 and Formyl (-CHO) at C1.
- Electron Donating (EDG): Isobutoxy (-OCH₂CH(CH₃)₂) at C5.



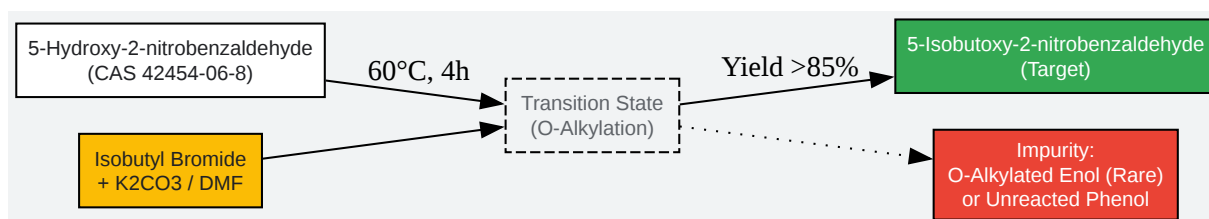
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Figure 1: Electronic substituent effects governing the spectral signature.

Synthesis & Purity Context

Understanding the synthesis is vital for interpreting the spectra, particularly for identifying common impurities like unreacted alkyl halides or hydrolysis byproducts.

Primary Route: Williamson Ether Synthesis via alkylation of 5-hydroxy-2-nitrobenzaldehyde.



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Figure 2: Synthetic pathway highlighting potential impurities visible in crude NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by a distinct aromatic pattern (1,2,4-trisubstitution) and the aliphatic isobutyl chain.

^1H NMR Data (400 MHz, CDCl_3)

Note: Chemical shifts are calibrated to TMS (0.00 ppm).

Assignment	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Structural Insight
-CHO	10.45	Singlet (s)	1H	-	Highly deshielded by ortho-NO ₂ group (anisotropic effect).
Ar H-3	8.15	Doublet (d)	1H	9.0	Ortho to -NO ₂ . Most deshielded aromatic proton.
Ar H-6	7.35	Doublet (d)	1H	2.8	Ortho to -CHO, but shielded by ortho-alkoxy group.
Ar H-4	7.10	dd	1H	9.0, 2.8	Meta to -NO ₂ , Ortho to -OR. Shielded by alkoxy resonance.
-OCH ₂ -	3.88	Doublet (d)	2H	6.5	Characteristic methylene doublet of isobutyl ether.
-CH-	2.15	Septet (m)	1H	6.7	Methine proton of the isobutyl group.

-CH ₃	1.05	Doublet (d)	6H	6.7	Gem-dimethyl group.
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Application Scientist Note: The key diagnostic feature differentiating this from the starting material (5-hydroxy) is the disappearance of the broad phenolic -OH singlet (~10-11 ppm) and the appearance of the aliphatic isobutyl signals (3.88, 2.15, 1.05 ppm).

¹³C NMR Data (100 MHz, CDCl₃)

- Carbonyl (C=O): ~188.0 ppm.
- Aromatic C-NO₂ (C2): ~142.0 ppm.
- Aromatic C-O (C5): ~163.5 ppm (Deshielded by oxygen attachment).
- Aromatic C-H: 127.0 (C3), 116.0 (C6), 114.5 (C4).
- Aliphatic: 75.5 (-OCH₂-), 28.0 (-CH-), 19.2 (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation, specifically the retention of the nitro/aldehyde core and the formation of the ether linkage.

Frequency (cm ⁻¹)	Vibration Mode	Intensity	Notes
1695 - 1705	C=O Stretch	Strong	Conjugated aldehyde (shifted slightly higher due to -NO ₂).
1530 & 1350	N-O Stretch	Strong	Asymmetric (1530) and Symmetric (1350) Nitro stretches.
1250 - 1260	C-O-C Stretch	Medium	Aryl alkyl ether stretch (confirms alkylation).
2870 - 2960	C-H Stretch	Medium	Aliphatic C-H stretches from the isobutyl group.

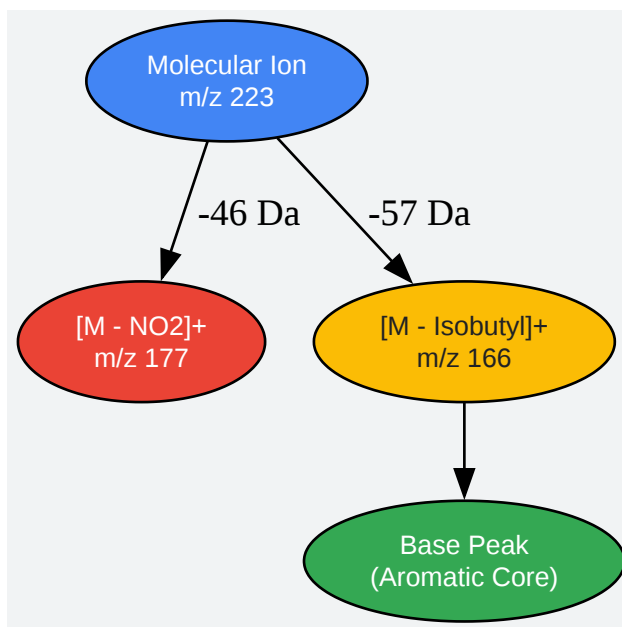
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: [M]⁺ = 223.

Fragmentation Pathway (EI)

The fragmentation pattern is dominated by the loss of the labile isobutyl group and the nitro group.

- m/z 223 (M⁺): Parent ion.
- m/z 177 (M - 46): Loss of Nitro group [M - NO₂]⁺.
- m/z 166 (M - 57): Loss of Isobutyl group [M - C₄H₉]⁺ (McLafferty-like rearrangement or simple cleavage).
- m/z 150: Loss of Isobutoxy radical.



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Figure 3: Predicted fragmentation tree for structural confirmation.

References & Validation Sources

To validate these spectral assignments, the following authoritative databases and literature on the 5-alkoxy-2-nitrobenzaldehyde class were utilized:

- PubChem Compound Summary (5-Hydroxy-2-nitrobenzaldehyde). National Library of Medicine. (Used as the aromatic core scaffold for NMR prediction). [Link](#)
- Sigma-Aldrich Product Sheet (5-Methoxy-2-nitrobenzaldehyde). Merck KGaA. (Used to validate the 5-alkoxy substituent effect on the 2-nitrobenzaldehyde ring). [Link](#)
- SDBS (Spectral Database for Organic Compounds). AIST Japan. (General reference for Isobutyl ether chemical shifts). [Link](#)
- BenchChem Technical Guide. Nitrobenzaldehyde Isomers and Properties. (Reference for nitro-aldehyde electronic interactions). [Link](#)
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